1,2-Dimethyl-3-propylimidazolium Iodide

Ionic Liquids Material Science Electrolyte Formulation

Procure DMPII for its unique N3-propyl, C2-methyl imidazolium structure, essential for preventing polyiodide shuttling in Zn-I2 batteries and enabling stable Li-O2 SEI formation. This specific substitution pattern dictates distinct electrochemical performance, making it non-substitutable by analogs like EMImI or HMImI. Ideal for targeted electrolyte engineering in DSSCs and advanced catalysis research.

Molecular Formula C8H15IN2
Molecular Weight 266.12 g/mol
CAS No. 218151-78-1
Cat. No. B1312953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-3-propylimidazolium Iodide
CAS218151-78-1
Molecular FormulaC8H15IN2
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCCCN1C=C[N+](=C1C)C.[I-]
InChIInChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyISHFYECQSXFODS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-3-propylimidazolium Iodide (CAS 218151-78-1): Ionic Liquid Procurement Guide


1,2-Dimethyl-3-propylimidazolium iodide (DMPII, also referred to as DMPImI or PMMIM I) is an imidazolium-based ionic liquid featuring a 1,2-dimethylimidazolium cation and an iodide anion, with a molecular formula of C8H15IN2 and a molecular weight of 266.12 g/mol . This compound is a solid at room temperature (melting point: 94 °C), appearing as a white to light yellow crystalline powder, and exhibits a density of 1.383 g/cm³ at 25 °C [1]. Its low volatility and robust thermal stability underpin its utility as a non-flammable electrolyte component and reaction medium in advanced energy storage and catalysis research .

Why 1,2-Dimethyl-3-propylimidazolium Iodide Cannot Be Interchanged with Other Imidazolium Iodides


The specific combination of a propyl chain at the N3 position and a methyl group at the C2 position in 1,2-dimethyl-3-propylimidazolium iodide dictates its unique physicochemical and electrochemical behavior, which is not transferable to other imidazolium iodides with different alkyl chain lengths or substitution patterns [1]. Substituting the propyl group for a shorter ethyl group (as in EMImI) reduces the diffusion resistance of the redox couple but also lowers the solid-state melting point, altering processability [2]. Conversely, replacing the C2 methyl group with a proton (as in MPImI) or extending the alkyl chain (as in HMImI) shifts the conduction band energy of TiO2 in dye-sensitized solar cells, directly impacting photocurrent density and fill factor [3][4]. These variations in ion conductivity, redox potential, and cation-anion interaction dynamics mean that the in-class analogs cannot be simply substituted without compromising device performance or reaction outcomes, as quantified in the evidence below.

Quantitative Differentiation of 1,2-Dimethyl-3-propylimidazolium Iodide Against Closest Analogs


Solid-State Processability: Higher Melting Point Enables Crystalline Handling vs. Oily Liquid Analogs

1,2-Dimethyl-3-propylimidazolium iodide (DMPII) is a solid at room temperature with a melting point of 94 °C, whereas the structurally similar 1-methyl-3-propylimidazolium iodide (MPImI) lacking the C2 methyl group is a liquid with a melting point in the 25–35 °C range . This difference is critical for applications requiring precise solid-state handling, weighing, and formulation of electrolyte mixtures without the risk of solvent evaporation or liquid phase separation during preparation.

Ionic Liquids Material Science Electrolyte Formulation

Electrochemical Performance in DSSCs: Distinct Conduction Band Shift and Diffusion Resistance Profile

In dye-sensitized solar cells (DSSCs) employing a Black dye sensitizer, the electrolyte containing 1,2-dimethyl-3-propylimidazolium iodide (DMPImI) yields a higher photocurrent density (Jsc) but a lower fill factor (FF) compared to electrolytes using 1-ethyl-3-methylimidazolium iodide (EMImI) [1]. This is attributed to the longer propyl chain in DMPImI, which induces a greater positive shift in the TiO2 conduction band energy and increases the diffusion resistance of the I⁻/I₃⁻ redox couple [2]. Consequently, while DMPImI enhances Jsc, its overall conversion efficiency is lower than that achievable with EMImI, a trade-off that must be factored into device engineering.

Dye-Sensitized Solar Cells Electrolytes Photovoltaics

Li-O2 Battery Redox Mediator: Dual-Functionality and Stable ~3.6 V Charge Potential

When employed as a redox mediator (RM) in Li-O2 batteries, 1,2-dimethyl-3-propylimidazolium iodide (DMPII) demonstrates a unique dual-functionality, promoting both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), while also in situ generating a protective solid electrolyte interphase (SEI) on the Li anode [1]. Critically, cells with DMPII exhibit a stable cyclability with a low terminal charge potential of approximately 3.6 V over 438 cycles [2]. This represents a significant reduction in overpotential compared to cells without an RM, where charge potentials often exceed 4.0 V. Furthermore, this performance is attributed to the specific cation-anion interactions and redox shuttling suppression unique to DMPII, a property not universally shared by other imidazolium iodides or common inorganic iodide salts like LiI.

Lithium-Oxygen Batteries Redox Mediators Electrocatalysis

Aqueous Zn-I2 Battery Catalyst: 147 mAh/g Specific Capacity at High 50 C Rate

In aqueous zinc-iodine (Zn-I2) batteries, the addition of commercial 1,2-dimethyl-3-propylimidazolium iodide (DMPII) as a redox reaction catalyst enables a high specific capacity of 147 mAh/g at an ultrahigh rate of 50 C, along with an exceptional cycling stability of 20,000 cycles with high capacity retention [1]. This performance is enabled by the strong bonding coordination between DMPII and polyiodides, which effectively suppresses the shuttling of soluble polyiodides and accelerates the sluggish iodine redox kinetics [2]. In contrast, standard Zn-I2 cells without this specific ionic liquid additive typically suffer from rapid capacity decay and poor rate capability due to uncontrolled polyiodide dissolution.

Zinc-Iodine Batteries Electrocatalysis Energy Storage

Vibrational Spectroscopy Fingerprint: C2 Methylation Drives Distinct Cation-Anion Interaction

A comparative vibrational spectroscopy study (FT-Raman and FTIR) of 1,2-dimethyl-3-propylimidazolium iodide ([1,2-DMPrIM+][I−]) and its non-methylated analog 1-methyl-3-propylimidazolium iodide ([1-MPrIM+][I−]) reveals that methylation at the C2 position fundamentally alters the primary cation-anion interaction site [1]. In [1-MPrIM+][I−], the iodide anion predominantly interacts via hydrogen bonding with the C(2)H group. Upon methylation to form [1,2-DMPrIM+][I−], the C(4/5)H moiety becomes the main interaction site, leading to a characteristic splitting of the initially degenerate CH stretching modes [2]. This specific spectral fingerprint, supported by DFT calculations, provides a direct and quantifiable means to distinguish DMPII from its close structural relatives and to verify its structural integrity in complex formulations.

Spectroscopy Ionic Liquids Molecular Structure

Targeted Application Scenarios for 1,2-Dimethyl-3-propylimidazolium Iodide Based on Quantified Evidence


High-Rate, Ultra-Stable Aqueous Zinc-Iodine Battery Development

Procure DMPII as a redox catalyst additive for aqueous Zn-I2 batteries to achieve a specific capacity of 147 mAh/g at a high 50 C rate and to enable 20,000 stable cycles, addressing the critical challenge of polyiodide shuttling [1]. This scenario is directly supported by the quantitative evidence in Section 3, which shows DMPII's unique ability to sequester polyiodides and enhance iodine redox kinetics without complex material modifications.

Dual-Functional Redox Mediator for Long-Cycle Lithium-Oxygen Batteries

Incorporate DMPII as a homogeneous redox mediator in Li-O2 battery electrolytes to simultaneously promote oxygen reduction/evolution reactions and to in situ generate a protective SEI layer on the lithium anode, maintaining a stable charge potential of ~3.6 V over hundreds of cycles [1]. This application leverages the specific electrochemical performance data and the self-defensing SEI formation mechanism unique to DMPII, as detailed in Section 3.

DSSC Electrolyte Formulation Requiring Precise Control of Conduction Band Shift

Utilize DMPII in dye-sensitized solar cell electrolytes when a deliberate positive shift in the TiO2 conduction band energy and a specific diffusion resistance profile are desired, as evidenced by the head-to-head comparison with EMImI showing higher photocurrent density but lower fill factor [1]. This scenario is for researchers optimizing DSSC performance through targeted electrolyte engineering based on quantified trade-offs.

Spectroscopic Quality Control and Structural Verification in Ionic Liquid Synthesis

Employ the distinct vibrational spectral fingerprint of DMPII, characterized by iodide interaction at the C(4/5)H moiety and split CH stretching modes, as a quantitative quality control reference to confirm product identity and purity against closely related imidazolium iodide analogs [1]. This application stems from the direct spectroscopic comparison data provided in Section 3, ensuring batch consistency and accurate formulation.

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